molecular formula C5H9NO2S B14346872 2-(Ethylsulfanyl)-1-nitroprop-1-ene CAS No. 90877-95-5

2-(Ethylsulfanyl)-1-nitroprop-1-ene

Cat. No.: B14346872
CAS No.: 90877-95-5
M. Wt: 147.20 g/mol
InChI Key: DHYBPUFEVLIRPA-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-1-nitroprop-1-ene (C₅H₉NO₂S) is an organic compound featuring a propene backbone substituted with an ethylsulfanyl (-S-CH₂CH₃) group at the C2 position and a nitro (-NO₂) group at the C1 position.

Properties

CAS No.

90877-95-5

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

2-ethylsulfanyl-1-nitroprop-1-ene

InChI

InChI=1S/C5H9NO2S/c1-3-9-5(2)4-6(7)8/h4H,3H2,1-2H3

InChI Key

DHYBPUFEVLIRPA-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-1-nitroprop-1-ene typically involves the reaction of ethyl mercaptan with 1-nitropropene under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Ethylsulfanyl)-1-nitroprop-1-ene can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-1-nitroprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)-1-nitroprop-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-1-nitroprop-1-ene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Key Properties of 2-(Ethylsulfanyl)-1-nitroprop-1-ene and Analogous Compounds

Compound Name Molecular Formula Key Substituents Reactivity/Biological Activity Notes Source
2-(Ethylsulfanyl)-1-nitroprop-1-ene C₅H₉NO₂S Ethylsulfanyl, Nitro High reactivity due to nitro group; potential redox activity N/A
2-Ethoxy-3-(ethylsulfanyl)prop-1-ene C₇H₁₄OS Ethoxy, Ethylsulfanyl Undergoes oxidation to reactive intermediates; nucleophilic substitution
Thiosemicarbazide derivatives (e.g., Compound 3) Varies Aryl, Ethylsulfanyl Antioxidant activity (IC₅₀ = 0.22 µg/mL in DPPH assay; FRAP = 3054 µM/100 g)
1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane C₈H₁₃ClS Chloromethyl, Ethylsulfanyl Unique cyclopropane reactivity; distinct biological profiles due to sulfur and chlorine
1-[Bis(ethylsulfanyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzene C₁₃H₁₆OS₂ Bis(ethylsulfanyl), Propargyloxy Enhanced nucleophilicity; applications in click chemistry

Reactivity and Functional Group Influence

  • Nitro vs. Ethoxy Groups :
    The nitro group in 2-(ethylsulfanyl)-1-nitroprop-1-ene strongly withdraws electrons, increasing electrophilicity at the α-carbon compared to 2-ethoxy-3-(ethylsulfanyl)prop-1-ene. The latter’s ethoxy group donates electrons, stabilizing intermediates during oxidation or substitution .
  • Ethylsulfanyl Group : The ethylsulfanyl moiety in all listed compounds enables nucleophilic reactions (e.g., alkylation) and redox transformations. For example, thiosemicarbazide derivatives () leverage this group for radical scavenging, achieving IC₅₀ values surpassing gallic acid (1.08–0.22 µg/mL vs. 1.2 µg/mL) .

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